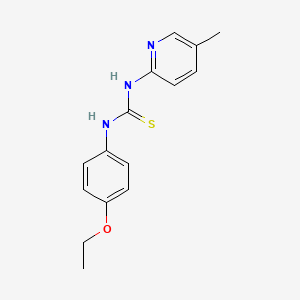
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide, also known as ATC-0175, is a novel hydrazinecarboxamide derivative that has shown promising results in scientific research. This compound has been studied for its potential use in treating various diseases and disorders, including cancer, Alzheimer's disease, and inflammation.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has also been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for tumor growth and progression. In Alzheimer's disease research, N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for research on N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide. One area of interest is the development of more potent and selective derivatives of this compound for use in cancer and Alzheimer's disease research. Another area of interest is the investigation of the potential use of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide in other diseases and disorders, such as inflammation and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide and to optimize its use in various applications.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide involves the reaction of 4-acetylphenylhydrazine with 2-thienylacetyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain a white crystalline powder. This synthesis method has been optimized to produce high yields of pure N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has been studied extensively for its potential therapeutic applications. In cancer research, N-(4-acetylphenyl)-2-(2-thienylacetyl)hydrazinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-3-[(2-thiophen-2-ylacetyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-10(19)11-4-6-12(7-5-11)16-15(21)18-17-14(20)9-13-3-2-8-22-13/h2-8H,9H2,1H3,(H,17,20)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVDUQOUGHCPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(thiophen-2-ylacetyl)hydrazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5800707.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5800710.png)

![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)


![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)
![ethyl 3-[5-(3-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B5800761.png)

![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)
![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)

